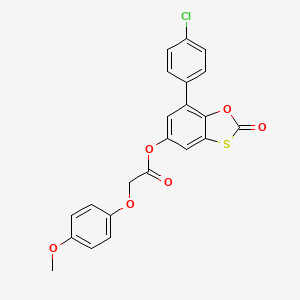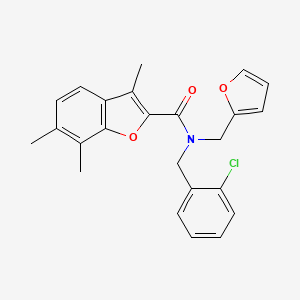![molecular formula C19H19ClN2O2 B11407525 4-Chloro-1-[2-(2-oxolan-2-ylbenzimidazolyl)ethoxy]benzene](/img/structure/B11407525.png)
4-Chloro-1-[2-(2-oxolan-2-ylbenzimidazolyl)ethoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-[2-(2-oxolan-2-ylbenzimidazolyl)ethoxy]benzene is a complex organic compound featuring a chlorinated benzene ring, an oxolane (tetrahydrofuran) ring, and a benzimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-[2-(2-oxolan-2-ylbenzimidazolyl)ethoxy]benzene typically involves multiple steps:
Formation of Benzimidazole Derivative: The initial step involves the synthesis of the benzimidazole derivative. This can be achieved by reacting o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Attachment of Oxolane Ring: The oxolane ring can be introduced via a nucleophilic substitution reaction. The benzimidazole derivative is reacted with an oxirane (epoxide) under basic conditions to form the oxolane ring.
Chlorination of Benzene Ring: The final step involves the chlorination of the benzene ring. This can be done using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitro groups (if present) on the benzimidazole ring, converting them to amines.
Substitution: The chlorinated benzene ring can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of N-oxides or sulfoxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzene derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry
In organic synthesis, 4-Chloro-1-[2-(2-oxolan-2-ylbenzimidazolyl)ethoxy]benzene can serve as an intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
The compound’s benzimidazole moiety is known for its biological activity. It can be used in the development of pharmaceuticals, particularly as antiparasitic or antifungal agents. The oxolane ring adds to its versatility, potentially enhancing its bioavailability and stability.
Medicine
In medicinal chemistry, this compound can be explored for its potential therapeutic effects. Benzimidazole derivatives are known for their antiviral, anticancer, and anti-inflammatory properties, making this compound a candidate for drug development.
Industry
In the materials science industry, the compound can be used in the synthesis of polymers and advanced materials. Its structural features may impart desirable properties such as thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 4-Chloro-1-[2-(2-oxolan-2-ylbenzimidazolyl)ethoxy]benzene exerts its effects depends on its application. In biological systems, the benzimidazole moiety can interact with various molecular targets such as enzymes or receptors, inhibiting their activity. The oxolane ring may enhance the compound’s ability to cross cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1-[2-(2-oxolan-2-yl)ethoxy]benzene: Lacks the benzimidazole moiety, making it less versatile in biological applications.
1-[2-(2-oxolan-2-ylbenzimidazolyl)ethoxy]benzene:
4-Chloro-1-[2-(2-oxolan-2-yl)ethoxy]benzimidazole: Similar structure but with different substitution patterns, affecting its chemical and biological properties.
Uniqueness
4-Chloro-1-[2-(2-oxolan-2-ylbenzimidazolyl)ethoxy]benzene is unique due to the combination of its structural features. The presence of both the benzimidazole and oxolane rings, along with the chlorinated benzene ring, provides a versatile scaffold for various applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C19H19ClN2O2 |
|---|---|
Molecular Weight |
342.8 g/mol |
IUPAC Name |
1-[2-(4-chlorophenoxy)ethyl]-2-(oxolan-2-yl)benzimidazole |
InChI |
InChI=1S/C19H19ClN2O2/c20-14-7-9-15(10-8-14)23-13-11-22-17-5-2-1-4-16(17)21-19(22)18-6-3-12-24-18/h1-2,4-5,7-10,18H,3,6,11-13H2 |
InChI Key |
GDZOUSMZUPCUTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=NC3=CC=CC=C3N2CCOC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{2-[(4,6-Dimethylpyrimidin-2-yl)amino]-4-(4-methoxyphenyl)-1,3-thiazol-5-yl}propanoic acid](/img/structure/B11407442.png)


![Diethyl (5-{[(furan-2-YL)methyl]amino}-2-phenyl-1,3-oxazol-4-YL)phosphonate](/img/structure/B11407474.png)
![3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-[4-(pentyloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11407478.png)
![1-(4-chlorophenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11407491.png)
![5-methyl-2-{[3-(4-methylphenoxy)propyl]sulfanyl}-1H-benzimidazole](/img/structure/B11407493.png)

![2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-N-(prop-2-en-1-yl)-1,3-thiazol-5-amine](/img/structure/B11407507.png)

![N-{3-[(3-ethoxypropyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11407514.png)
![5-chloro-2-(methylsulfanyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyrimidine-4-carboxamide](/img/structure/B11407519.png)
![2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide](/img/structure/B11407521.png)

